1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966213
InChI: InChI=1S/C21H20BrClN2O2/c22-17-4-1-15-7-10-25(19(15)13-17)14-20(26)24-11-8-21(27,9-12-24)16-2-5-18(23)6-3-16/h1-7,10,13,27H,8-9,11-12,14H2
SMILES:
Molecular Formula: C21H20BrClN2O2
Molecular Weight: 447.8 g/mol

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol

CAS No.:

Cat. No.: VC14966213

Molecular Formula: C21H20BrClN2O2

Molecular Weight: 447.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol -

Specification

Molecular Formula C21H20BrClN2O2
Molecular Weight 447.8 g/mol
IUPAC Name 2-(6-bromoindol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone
Standard InChI InChI=1S/C21H20BrClN2O2/c22-17-4-1-15-7-10-25(19(15)13-17)14-20(26)24-11-8-21(27,9-12-24)16-2-5-18(23)6-3-16/h1-7,10,13,27H,8-9,11-12,14H2
Standard InChI Key PLUHFVQGRLUFDQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Introduction

Molecular Information

  • IUPAC Name: 1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol

  • Molecular Formula: C19H18BrClN2O2

  • Molecular Weight: Approximately 421.72 g/mol (calculated based on the molecular formula).

Structural Features

The compound consists of three main components:

  • 6-Bromoindole Unit: A brominated indole moiety, which is known for its role in bioactivity due to its aromatic and nitrogen-rich structure.

  • Acetyl Linkage: The acetyl group connects the indole unit to the piperidinol moiety.

  • 4-(4-Chlorophenyl)-4-Piperidinol Group: This group includes a piperidine ring substituted with a hydroxyl group and a chlorophenyl group, contributing to the compound's polarity and potential receptor binding.

Synthesis Overview

The synthesis of this compound typically involves:

  • Bromination of Indole: The indole nucleus is brominated at the 6th position using brominating agents like N-bromosuccinimide (NBS).

  • Acetylation Reaction: The brominated indole undergoes acetylation with an appropriate acyl chloride or anhydride.

  • Coupling with Piperidinol Derivative: The acetylated intermediate is reacted with a piperidinol derivative containing the chlorophenyl substituent.

Characterization Techniques

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation of functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups like hydroxyl, carbonyl, and aromatic rings.

  • X-ray Crystallography: For detailed three-dimensional structural analysis.

Medicinal Chemistry

The structural features of this compound suggest it may have pharmacological activity:

  • Indole Derivatives: Known for their roles in serotonin receptor modulation, anti-inflammatory, and anticancer activities.

  • Piperidinol Substituents: Often found in compounds with CNS activity, including antipsychotics or antidepressants.

Drug Development

Given its structural complexity, this compound could serve as:

  • A lead molecule for designing receptor-specific drugs.

  • A scaffold for further functionalization to enhance bioactivity or reduce toxicity.

In Silico Studies

Molecular docking studies could predict its binding affinity to various biological targets, such as enzymes or receptors.

Biological Activity Testing

Experimental studies are needed to evaluate:

  • Anticancer potential through cytotoxicity assays.

  • CNS activity via behavioral studies in animal models.

  • Anti-inflammatory properties using standard in vitro assays.

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